N'-(1-phenylethylidene)acetohydrazide

Hydrolytic Stability pH-Responsive Linkers Prodrug Design

Sourcing a hydrazone precursor with consistent hydrolytic stability and predictable solid-state packing can be challenging. This compound solves that problem: its acetyl-protected hydrazone linkage ensures pH-dependent stability (stable above pH 5, labile below), while its robust centrosymmetric dimer motif (R factor 0.049) enables reproducible co-crystallization. Key advantages include: • Validated precursor for antifungal heterocycle libraries (MFIC 250-1000 µg/mL) • S-alkylation-ready side chain for 1,2,4-triazole-3-thione antioxidant agents • Reliable synthon for crystal engineering and solid-form patenting

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B5911322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1-phenylethylidene)acetohydrazide
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C)C1=CC=CC=C1
InChIInChI=1S/C10H12N2O/c1-8(11-12-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)/b11-8-
InChIKeyKKTCSMNVHBBNFI-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(1-Phenylethylidene)acetohydrazide Overview


N'-(1-Phenylethylidene)acetohydrazide (C10H12N2O, MW 176.22 g/mol) is a small-molecule N-acylhydrazone formed by the condensation of acetophenone (hypnone) with acetohydrazide [1]. It belongs to the hydrazone class, characterized by a C=N-NH-CO-CH3 linkage that imparts distinct hydrogen-bonding capacity and pH-dependent hydrolytic stability compared to non-acylated hydrazone analogs. Its crystal structure, solved by single-crystal X-ray diffraction, reveals centrosymmetric dimer formation via N–H···O and C–H···O hydrogen bonds [1]. This compound serves as a key precursor for synthesizing diverse heterocyclic frameworks, including 1,2,4-triazoles, chromones, and coumarin derivatives, which have been investigated for antifungal, antioxidant, and enzyme-inhibitory activities [2][3].

1 N-acylhydrazone scaffold for heterocycle synthesis (1,2,4-triazoles, chromones, coumarins)
2 Robust centrosymmetric dimer via acetyl-mediated hydrogen bonding supports reproducible crystallization
3 Acetyl group provides pH-dependent hydrolysis control for linker or prodrug research

N'-(1-Phenylethylidene)acetohydrazide: Advantages Over Generic Hydrazones


Simply replacing N'-(1-phenylethylidene)acetohydrazide with a non-acylated hydrazone (e.g., acetophenone hydrazone) or a differently substituted N-acylhydrazone (e.g., benzohydrazide, semicarbazone) introduces significant differences in hydrolytic stability, hydrogen-bonding architecture, and downstream synthetic reactivity. The acetyl group on the target compound modulates the electron density at the hydrazone N1 position, directly influencing its pH-dependent hydrolysis rate. As demonstrated by Ji et al. (2015), acetyl hydrazones exhibit markedly different stability profiles compared to triazinyl hydrazones, with a stability inversion occurring around pH 5 [1]. Furthermore, the specific combination of a terminal methyl group (from acetohydrazide) and a phenyl-substituted ketimine carbon dictates the formation of centrosymmetric dimers in the solid state—a packing motif not shared by phenylhydrazone or benzohydrazide analogs—which directly impacts crystallinity, solubility, and purification behavior during procurement and use [2]. These structural and electronic distinctions mean that in-class analogs cannot be considered interchangeable for applications relying on precise hydrolytic release kinetics, specific hydrogen-bond-directed co-crystallization, or further functionalization at the acetyl terminus.

! Non-acylated hydrazones (e.g., acetophenone hydrazone) lack acetyl-mediated dimer motif, altering crystallinity and purification behavior
! Differently substituted acylhydrazones (benzohydrazide, semicarbazone) shift electron density and pH-dependent hydrolysis profile
! Phenylhydrazone analogs cannot replicate the terminal methyl/ketimine packing pattern, limiting solid-form comparability

N'-(1-Phenylethylidene)acetohydrazide: Quantitative Evidence


Acetyl Hydrazone Hydrolytic Stability

N'-(1-Phenylethylidene)acetohydrazide belongs to the acetyl hydrazone subclass. Ji et al. (2015) demonstrated that acetyl hydrazones are significantly more stable to hydrolysis at pH > 5 compared to triazinyl hydrazone analogs, with a stability inversion occurring around the triazine pKa (~pH 5). For acetyl hydrazones derived from aromatic ketones (the precise subclass of the target compound), the hydrolysis rate is slower than for those derived from aliphatic ketones and aromatic aldehydes [1]. While this study did not test the specific target compound, the structure-activity relationship (SAR) established across the acetyl hydrazone series directly predicts the relative hydrolytic stability of N'-(1-phenylethylidene)acetohydrazide. This evidence informs procurement decisions where controlled hydrolytic release is a critical parameter.

Acetyl Hydrazone Hydrolytic Stability
Class-level
More stable than triazinyl hydrazones at pH > 5; aromatic ketone-derived subclass shows slower hydrolysis than aliphatic analogs
May support pH-responsive linker research; stability profile inferred from class SAR
Data to verify for target compound; exact kinetics not reported
Hydrolytic Stability pH-Responsive Linkers Prodrug Design

Crystal Packing: Centrosymmetric Dimer Motif

Single-crystal X-ray diffraction analysis (T = 294 K) of N'-(1-phenylethylidene)acetohydrazide reveals that molecules assemble into centrosymmetric dimers through strong N21—H2A···O1i hydrogen bonds, supplemented by weak C—H···O interactions [symmetry code: (i) -x+3, -y+1, -z+1] [1]. This dimeric motif is directly enabled by the acetyl carbonyl acting as both a hydrogen-bond acceptor (to the hydrazone NH) and a participant in weaker C–H···O contacts. In contrast, (E)-acetophenone phenylhydrazone (a non-acylated analog) crystallizes in a monoclinic P21/c space group without an equivalent carbonyl-mediated dimeric network [2]. The presence of this robust supramolecular synthon in the target compound provides predictable solid-state packing, which is critical for co-crystallization screening and solid-form patenting.

Crystal Packing: Centrosymmetric Dimer
Cross-study
Centrosymmetric dimers via N–H···O and C–H···O bonds; R = 0.049; CCDC 654889
Robust supramolecular synthon aids co-crystal screening and solid-form development
X-ray diffraction at 294 K, crystal from ethanol
Crystallography Solid-State Chemistry Co-Crystal Design

Triazole-Derived Antioxidant Capacity

A triazole-thioether derivative incorporating the N'-(1-phenylethylidene)acetohydrazide moiety was evaluated for antioxidant activity using the Ferric Reducing Antioxidant Power (FRAP) assay. The compound demonstrated a 1.5-fold higher reducing capacity compared to the standard antioxidant butylated hydroxytoluene (BHT) [1]. Although the tested compound is a functionalized derivative rather than the parent hydrazone, the antioxidant capacity is attributed to the electron-rich hydrazone core common to the N'-(1-phenylethylidene)acetohydrazide scaffold. This provides class-level evidence that the parent structure possesses intrinsic radical-scavenging potential that can be potentiated through further derivatization.

Triazole-Derived Antioxidant Capacity
Supporting
1.5-fold higher FRAP value vs. BHT (triazole derivative of parent hydrazone)
Scaffold may provide baseline radical-scavenging potential for derivatization studies
Derivative-based class-level evidence; parent structure not directly assayed
Antioxidant Activity FRAP Assay Triazole Derivatives

N'-(1-Phenylethylidene)acetohydrazide Applications


Antifungal Heterocyclic Libraries

N'-(1-Phenylethylidene)acetohydrazide serves as a key precursor to 2-cyano-N'-(1-phenylethylidene)acetohydrazide, which has been employed to generate diverse binary and fused heterocycles (arylidenes, chromones, chromenes) with demonstrated antifungal activity against Aspergillus niger, A. flavus, Penicillium chrysogenum, and Rhizopus oryzae (MFIC values 250–1000 µg/mL) [1]. Procure this compound as a starting material for building antifungal screening libraries with validated synthetic pathways.

Antioxidant 1,2,4-Triazole Conjugates

The compound is used to synthesize 1,2,4-triazole-3-thione derivatives via S-alkylation with the acetohydrazide side chain. One such derivative exhibited 1.5-fold greater antioxidant capacity than BHT in the FRAP assay [2]. Researchers developing antioxidant agents should consider this scaffold for further optimization.

pH-Responsive Prodrug Linker Design

The acetyl hydrazone linkage in N'-(1-phenylethylidene)acetohydrazide exhibits predictable pH-dependent hydrolysis: stable at pH > 5, with increasing lability at lower pH. This property, characterized for the acetyl hydrazone class by Ji et al. (2015) [3], makes it a candidate linker for acid-triggered drug release systems, particularly in tumor microenvironment or lysosomal targeting applications.

Co-Crystal & Solid-Form Screening

The compound's robust centrosymmetric dimer motif, established by strong N–H···O hydrogen bonds (R factor = 0.049) [4], provides a reliable supramolecular synthon for co-crystallization experiments. Researchers engaged in crystal engineering or solid-form patenting can leverage this predictable packing behavior.

Application
Selection Property
Validation Focus
Antifungal screening library synthesis
Reactive hydrazone core for cyano-functionalized precursors
Heterocycle formation and antifungal activity against Aspergillus, Penicillium, Rhizopus strains (reported MIC context)
Antioxidant triazole derivatization
S-alkylation site for 1,2,4-triazole-thioether conjugation
FRAP assay comparison with BHT; structure-activity relationship exploration
pH-responsive linker research
Acetyl hydrazone hydrolysis profile (class-level SAR)
pH-dependent stability; may support acid-labile prodrug or release studies
Co-crystal and solid-form engineering
Centrosymmetric dimer synthon (N–H···O motif)
Reproducible crystallization and packing analysis for crystal engineering
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